molecular formula C22H30N2O3 B6003603 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B6003603
M. Wt: 370.5 g/mol
InChI Key: LUQMGVBNGPHDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as EMDP, is a chemical compound that belongs to the piperazine family. It was first synthesized in the 1980s and has since been studied for its potential use in scientific research. EMDP has been found to have a unique mechanism of action that makes it a promising candidate for various applications in the field of biochemistry and physiology.

Mechanism of Action

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine interacts with serotonin and dopamine receptors in a unique way. It has been found to act as a partial agonist at 5-HT1A receptors, which are involved in the regulation of anxiety and depression. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has also been found to act as an antagonist at 5-HT2A receptors, which are involved in the regulation of mood and cognition. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been found to act as a partial agonist at dopamine D2 receptors, which are involved in the reward system of the brain.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an increase in mood and motivation. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has also been found to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have an effect on the expression of certain genes that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has several advantages for use in lab experiments. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs and therapies. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are some limitations to the use of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments. Its effects on the brain are complex and not fully understood, which makes it difficult to interpret the results of experiments. In addition, the use of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine in animal studies may raise ethical concerns.

Future Directions

There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine. One potential application is in the development of new drugs and therapies for the treatment of mood disorders such as depression and anxiety. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine's unique mechanism of action may make it a promising candidate for this application. Another potential application is in the study of the brain's reward system and its role in addiction. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine's affinity for dopamine receptors may make it a useful tool for this research. Finally, the study of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine's effects on gene expression may lead to a better understanding of the genetic basis of mood and behavior disorders.

Synthesis Methods

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-ethoxyaniline to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)hydrazine. This intermediate is then reacted with piperazine to yield 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine. The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs and therapies. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has been studied for its ability to interact with serotonin receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-ethoxyphenyl)piperazine has also been found to have an affinity for dopamine receptors, which are involved in the reward system of the brain.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-4-26-20-9-7-6-8-19(20)24-14-12-23(13-15-24)17-18-10-11-21(25-3)22(16-18)27-5-2/h6-11,16H,4-5,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMGVBNGPHDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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